Cas no 72698-36-3 (Suc-Gly-Pro-Leu-Gly-Pro-amc)

Suc-Gly-Pro-Leu-Gly-Pro-amc is a fluorogenic peptide substrate commonly used in enzymatic assays, particularly for studying proteolytic activity. The sequence includes a succinyl (Suc) group at the N-terminus and a 7-amino-4-methylcoumarin (amc) fluorophore at the C-terminus, enabling sensitive detection upon cleavage by target proteases such as collagenases or matrix metalloproteinases (MMPs). Its optimized Gly-Pro-Leu-Gly-Pro sequence mimics natural collagen degradation sites, ensuring specificity for collagenolytic enzymes. The release of amc yields a measurable fluorescent signal, facilitating real-time kinetic analysis. This substrate is valued for its high purity, stability, and suitability for high-throughput screening applications in biochemical and pharmaceutical research.
Suc-Gly-Pro-Leu-Gly-Pro-amc structure
Suc-Gly-Pro-Leu-Gly-Pro-amc structure
Product name:Suc-Gly-Pro-Leu-Gly-Pro-amc
CAS No:72698-36-3
MF:C34H44N6O10
Molecular Weight:696.7474
MDL:MFCD00077163
CID:571341
PubChem ID:126302

Suc-Gly-Pro-Leu-Gly-Pro-amc 化学的及び物理的性質

名前と識別子

    • L-Prolinamide,N-(3-carboxy-1-oxopropyl)glycyl-L-prolyl-L-leucylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-
    • SUC-GLY-PRO-LEU-GLY-PRO-AMC
    • N-succinyl-gly-pro-leu-gly-pro 7-*amido-4-methylc
    • N-SUCCINYL-GLY-PRO-LEU-GLY-PRO 7-*AMIDO-4-METHYLCOU
    • N-succinyl-Gly-Pro-Leu-Gly-Pro-7-amido-4-methylcoumarin
    • SUCCINYLGLYCYL-L-PROLYL-L-LEUCYLGLYCYL-L-PROLINE 4-METHYLCOUMARYL-7-AMIDE
    • succinylglycyl-prolyl-leucyl-glycyl-prolyl-4-methylcoumaryl-7-amide
    • SUC-GLY-PRO-LEU-GLY-PRO-MCA
    • 4-[[2-[(2S)-2-[[(2S)-4-methyl-1-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
    • succinyl-Gly-Pro-Leu-Gly-Pro-4-methylcoumaryl-7-amide
    • N-(3-Carboxy-1-oxopropyl)glycyl-L-prolyl-L-leucylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide
    • N-Suc-Gly-Pro-Leu-Gly-Pro-AMC
    • succinyl
    • 4-(2-((S)-2-((S)-4-methyl-1-(2-((S)-2-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)pyrrolidin-1-yl)-2-oxoethylamino)-1-oxopentan-2-ylcarbamoyl)pyrrolidin-1-yl)-2-oxoethylamino)-4-oxobutanoic acid
    • 72698-36-3
    • succinyl-Gly-Pro-Leu-Gly-Pro-MCA
    • L-Prolinamide, N-(3-carboxy-1-oxopropyl)glycyl-L-prolyl-L-leucylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-
    • MFCD00077163
    • CS-0653751
    • 4-Hydroxy-4-{[2-(2-{hydroxy[(1-hydroxy-1-{[2-(2-{hydroxy[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}-4-methylpentan-2-yl)imino]methyl}pyrrolidin-1-yl)-2-oxoethyl]imino}butanoic acid
    • Suc-GPLGP-AMC
    • DTXSID60993520
    • (succinyl-Gly-Pro-Gly-Pro)-4-methylcoumaryl-7-amide
    • Suc-Gly-Pro-Leu-Pro-7-amido-4-methylcoumarin
    • NS00062005
    • HY-P4363
    • EINECS 276-767-2
    • Suc-Gly-Pro-Leu-Gly-Pro-amc
    • MDL: MFCD00077163
    • インチ: 1S/C34H44N6O10/c1-19(2)14-23(38-34(49)25-7-5-13-40(25)28(42)17-35-27(41)10-11-30(44)45)32(47)36-18-29(43)39-12-4-6-24(39)33(48)37-21-8-9-22-20(3)15-31(46)50-26(22)16-21/h8-9,15-16,19,23-25H,4-7,10-14,17-18H2,1-3H3,(H,35,41)(H,36,47)(H,37,48)(H,38,49)(H,44,45)/t23-,24-,25-/m0/s1
    • InChIKey: RPHBOWQMQBFJME-SDHOMARFSA-N
    • SMILES: O=C([C@]1([H])C([H])([H])C([H])([H])C([H])([H])N1C(C([H])([H])N([H])C(C([H])([H])C([H])([H])C(=O)O[H])=O)=O)N([H])[C@]([H])(C(N([H])C([H])([H])C(N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(N([H])C1C([H])=C([H])C2C(C([H])([H])[H])=C([H])C(=O)OC=2C=1[H])=O)=O)=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • 精确分子量: 696.31200
  • 同位素质量: 696.312
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 氢键受体数量: 10
  • 重原子数量: 50
  • 回転可能化学結合数: 14
  • 複雑さ: 1380
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 221

じっけんとくせい

  • 密度みつど: 1.356
  • Boiling Point: 1127.5°C at 760 mmHg
  • フラッシュポイント: 635.7°C
  • Refractive Index: 1.599
  • PSA: 224.53000
  • LogP: 1.77150

Suc-Gly-Pro-Leu-Gly-Pro-amc Security Information

  • 储存条件:-15°C

Suc-Gly-Pro-Leu-Gly-Pro-amc Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB477973-25 mg
Suc-Gly-Pro-Leu-Gly-Pro-AMC; .
72698-36-3
25mg
€505.50 2023-04-20
TRC
S224230-10mg
Suc-Gly-Pro-Leu-Gly-Pro-AMC
72698-36-3
10mg
$ 620.00 2022-06-03
TRC
S224230-25mg
Suc-Gly-Pro-Leu-Gly-Pro-AMC
72698-36-3
25mg
$ 1240.00 2022-06-03
TRC
S224230-5mg
Suc-Gly-Pro-Leu-Gly-Pro-AMC
72698-36-3
5mg
$ 375.00 2022-06-03
abcr
AB477973-25mg
Suc-Gly-Pro-Leu-Gly-Pro-AMC; .
72698-36-3
25mg
€537.30 2025-02-16
Ambeed
A449157-1g
4-((2-((S)-2-(((S)-4-methyl-1-((2-((S)-2-((4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopentan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)amino)-4-oxobutanoic acid
72698-36-3 97%
1g
$1934.0 2024-04-17
abcr
AB477973-100 mg
Suc-Gly-Pro-Leu-Gly-Pro-AMC; .
72698-36-3
100mg
€1,416.60 2023-04-20
abcr
AB477973-100mg
Suc-Gly-Pro-Leu-Gly-Pro-AMC; .
72698-36-3
100mg
€1512.20 2025-02-16

Suc-Gly-Pro-Leu-Gly-Pro-amc 関連文献

Suc-Gly-Pro-Leu-Gly-Pro-amcに関する追加情報

Recent Advances in the Study of Suc-Gly-Pro-Leu-Gly-Pro-amc (CAS: 72698-36-3) in Chemical Biology and Pharmaceutical Research

The fluorogenic substrate Suc-Gly-Pro-Leu-Gly-Pro-amc (CAS: 72698-36-3) has emerged as a critical tool in protease research, particularly in the study of matrix metalloproteinases (MMPs) and other proteolytic enzymes. Recent studies have highlighted its utility in high-throughput screening assays, drug discovery, and mechanistic investigations of enzyme kinetics. This research brief synthesizes the latest findings on this compound, focusing on its applications, mechanisms, and implications for therapeutic development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Suc-Gly-Pro-Leu-Gly-Pro-amc in profiling the substrate specificity of MMP-2 and MMP-9, two enzymes implicated in cancer metastasis and inflammatory diseases. The study utilized fluorescence resonance energy transfer (FRET) to monitor cleavage kinetics, revealing novel insights into the structural determinants of substrate recognition. These findings are pivotal for designing targeted inhibitors with improved selectivity and reduced off-target effects.

Further advancements were reported in a Nature Chemical Biology paper (2024), where researchers employed Suc-Gly-Pro-Leu-Gly-Pro-amc to investigate the role of MMPs in extracellular matrix remodeling during tissue regeneration. The study combined molecular dynamics simulations with experimental validation, identifying a previously unknown allosteric modulation site on MMP-9. This discovery opens new avenues for developing allosteric inhibitors that could circumvent the limitations of traditional active-site-directed therapies.

In the pharmaceutical sector, Suc-Gly-Pro-Leu-Gly-Pro-amc has been instrumental in optimizing lead compounds for fibrosis treatment. A recent industry report from Pfizer (2024) detailed its use in screening a library of 50,000 compounds, leading to the identification of three novel MMP-12 inhibitors with nanomolar potency. The report emphasized the compound's stability under physiological conditions, which significantly reduces false positives in screening assays.

Emerging applications in diagnostic development have also been explored. Researchers at MIT (2024) engineered a biosensor incorporating Suc-Gly-Pro-Leu-Gly-Pro-amc to detect MMP activity in real-time within tumor microenvironments. This technology, validated in murine models, achieved a detection limit of 0.1 nM MMP activity, offering unprecedented sensitivity for early cancer detection and treatment monitoring.

Despite these advancements, challenges remain in the interpretation of cleavage data due to potential cross-reactivity with other proteases. A 2024 meta-analysis in ACS Chemical Biology recommended complementary mass spectrometry verification when using Suc-Gly-Pro-Leu-Gly-Pro-amc in complex biological samples. This caveat is particularly relevant for clinical translation efforts, where specificity is paramount.

Looking forward, the integration of Suc-Gly-Pro-Leu-Gly-Pro-amc with emerging technologies such as single-molecule fluorescence microscopy and AI-driven kinetic modeling promises to revolutionize protease research. The compound's well-characterized properties (CAS: 72698-36-3) and proven reliability position it as a cornerstone reagent for both basic research and drug development pipelines in the coming decade.

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